3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol
Overview
Description
3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6Cl2F2O2 It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol typically involves the introduction of difluoromethoxy and dichloro groups onto a benzyl alcohol backbone. One common method involves the reaction of 3,5-dichloro-4-hydroxybenzyl alcohol with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of simpler benzyl alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products:
Oxidation: 3,5-Dichloro-4-(difluoromethoxy)benzaldehyde or 3,5-Dichloro-4-(difluoromethoxy)benzoic acid.
Reduction: this compound derivatives with fewer halogen atoms.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes or altering the structure of biomolecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
- 3,5-Dichloro-4-methoxybenzyl alcohol
- 3,5-Dichloro-4-fluorobenzyl alcohol
- 3,5-Dichloro-4-(trifluoromethoxy)benzyl alcohol
Comparison: Compared to its analogs, 3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol is unique due to the presence of both chlorine and difluoromethoxy groups. This combination imparts distinct chemical properties such as increased lipophilicity and stability. Additionally, the difluoromethoxy group can enhance the compound’s reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3,5-dichloro-4-(difluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c9-5-1-4(3-13)2-6(10)7(5)14-8(11)12/h1-2,8,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKKMOVSBUPOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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